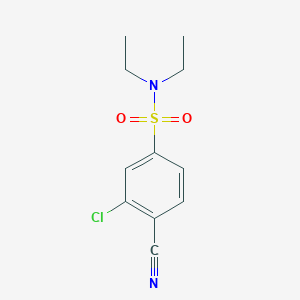

3-chloro-4-cyano-N,N-diethylbenzenesulfonamide

Description

3-Chloro-4-cyano-N,N-diethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a chloro group at position 3, a cyano group at position 4, and diethyl substituents on the sulfonamide nitrogen. This compound’s structure combines electron-withdrawing groups (Cl, CN) with the sulfonamide moiety, which is commonly associated with biological activity, particularly in enzyme inhibition and antimicrobial applications.

Properties

Molecular Formula |

C11H13ClN2O2S |

|---|---|

Molecular Weight |

272.75 g/mol |

IUPAC Name |

3-chloro-4-cyano-N,N-diethylbenzenesulfonamide |

InChI |

InChI=1S/C11H13ClN2O2S/c1-3-14(4-2)17(15,16)10-6-5-9(8-13)11(12)7-10/h5-7H,3-4H2,1-2H3 |

InChI Key |

QURUDENAFHXNRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N,N-diethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted sulfonamides.

Reduction: Amino derivatives.

Oxidation: Sulfonic acids.

Scientific Research Applications

3-chloro-4-cyano-N,N-diethylbenzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and chloro groups can participate in various non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents on the benzene ring and sulfonamide nitrogen significantly influence the compound’s properties. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations:

- Electron-withdrawing vs.

- Spectral signatures: The cyano group’s IR absorption (~2240 cm⁻¹) distinguishes it from carbonyl-containing derivatives like the acryloyl compound (ν(C=O) ~1646 cm⁻¹) .

- Thermal stability : Melting points for similar derivatives range widely (e.g., 177–180°C for compound 11 in ), suggesting that steric and electronic effects from substituents dictate stability .

Biological Activity

3-Chloro-4-cyano-N,N-diethylbenzenesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 248.73 g/mol

- Functional Groups : Contains a sulfonamide group, cyano group, and chloro substituent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains of bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, it targets the dihydropteroate synthase enzyme, which is crucial for folate biosynthesis in bacteria. This inhibition leads to a reduction in nucleic acid synthesis and ultimately bacterial cell death.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates :

A study conducted on clinical isolates of Staphylococcus aureus showed that the compound effectively reduced bacterial load in vitro. The study utilized a time-kill assay to demonstrate that concentrations above the MIC led to a significant reduction in viable counts over time. -

Synergistic Effects with Other Antibiotics :

Research has indicated that this compound exhibits synergistic effects when combined with other antibiotics such as ciprofloxacin and vancomycin. In combination therapy, lower doses of each antibiotic were required to achieve similar antimicrobial effects, suggesting potential for use in combination therapies for multidrug-resistant infections. -

In Vivo Efficacy :

An animal model study evaluated the efficacy of the compound in treating infections caused by Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential as a therapeutic agent for tuberculosis.

Safety and Toxicity

While the antimicrobial properties are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate low cytotoxicity against human cell lines at therapeutic concentrations, but further studies are necessary to fully understand its safety profile and any potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.